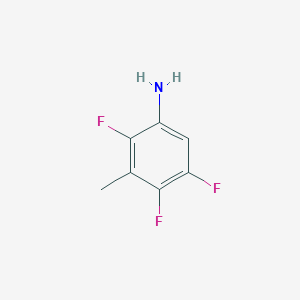

2,4,5-Trifluoro-3-methylaniline

Description

2,4,5-Trifluoro-3-methylaniline (C₇H₇F₃N) is a fluorinated aromatic amine featuring three fluorine atoms at positions 2, 4, and 5, and a methyl group at position 2. Fluorinated anilines are critical intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing effects and metabolic stability.

Propriétés

Numéro CAS |

119916-26-6 |

|---|---|

Formule moléculaire |

C7H6F3N |

Poids moléculaire |

161.12 g/mol |

Nom IUPAC |

2,4,5-trifluoro-3-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |

Clé InChI |

IQAXTTBBFAQERT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

SMILES canonique |

CC1=C(C(=CC(=C1F)F)N)F |

Synonymes |

Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Tyrphostin AG 490 est synthétisé à partir du benzylidène malononitrile. La synthèse implique une série de réactions chimiques, notamment la condensation et la cyclisation, dans des conditions contrôlées. Le composé est généralement fourni sous forme de poudre lyophilisée, qui peut être reconstituée dans du diméthylsulfoxyde (DMSO) pour une utilisation dans diverses expériences .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour Tyrphostin AG 490 ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les mêmes réactions chimiques que dans les milieux de laboratoire. Le composé est ensuite purifié et lyophilisé afin d'assurer sa stabilité et sa puissance pendant le stockage et le transport .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Tyrphostin AG 490 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier l'inhibition des tyrosine kinases protéiques et pour développer de nouveaux inhibiteurs avec une efficacité améliorée.

Biologie : Le composé est utilisé pour étudier les voies de signalisation cellulaire, en particulier celles impliquant les kinases Jak2 et Jak3.

Médecine : Tyrphostin AG 490 est utilisé dans la recherche sur le cancer pour inhiber la prolifération des cellules cancéreuses et pour étudier les mécanismes de résistance aux médicaments.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques et dans le criblage de candidats médicaments potentiels

Mécanisme d'action

Tyrphostin AG 490 exerce ses effets en inhibant l'activité des tyrosine kinases protéiques, en particulier Jak2 et Jak3. Cette inhibition bloque la phosphorylation des molécules de signalisation en aval, telles que le transducteur de signal et l'activateur de la transcription 3 (STAT3), perturbant ainsi les voies de signalisation cellulaire impliquées dans la prolifération et la survie cellulaires. Le composé inhibe également sélectivement le récepteur du facteur de croissance épidermique (EGFR) et les tyrosine kinases réceptrices ErbB2.

Applications De Recherche Scientifique

Tyrphostin AG 490 has a wide range of applications in scientific research:

Chemistry: It is used to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.

Biology: The compound is employed to investigate cell signaling pathways, particularly those involving Jak2 and Jak3 kinases.

Medicine: Tyrphostin AG 490 is used in cancer research to inhibit the proliferation of cancer cells and to study the mechanisms of drug resistance.

Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates

Mécanisme D'action

Tyrphostin AG 490 exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Jak2 and Jak3. This inhibition blocks the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3), thereby disrupting cell signaling pathways involved in cell proliferation and survival. The compound also selectively inhibits the epidermal growth factor receptor (EGFR) and ErbB2 receptor tyrosine kinases .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below compares key structural features and properties of 2,4,5-Trifluoro-3-methylaniline with related compounds:

*Calculated based on analogous compounds.

Electronic and Steric Effects

- Fluorine vs. Methyl Substitution : Fluorine atoms enhance electron-withdrawing effects, increasing acidity of the amine group compared to methyl-substituted analogs like 3,4,5-Trimethylaniline . Methyl groups, however, contribute to steric hindrance and hydrophobicity .

- Trifluoromethyl Group : 3-(Trifluoromethyl)aniline (CF₃ group) exhibits stronger electron withdrawal than fluorine or methyl, altering reactivity in electrophilic substitution reactions .

- Methoxy vs. Methyl : 2,4,5-Trifluoro-3-methoxybenzenamine (methoxy group) introduces hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in this compound .

Crystallographic and Physical Properties

- 2,4,6-Trifluoroaniline (structurally similar isomer) forms crystals with non-crystallographic mirror symmetry, suggesting ordered packing despite fluorine's electronegativity .

- 3-Fluoro-4-methylaniline has a lower molecular weight (125.14) and melting point (81–84°C for analogs like 3-Fluoro-4-methoxyaniline) , while trifluoromethylated analogs like 3-(Trifluoromethyl)aniline are liquids at room temperature .

Research Findings and Trends

- Synthetic Challenges : Fluorinated anilines often require regioselective fluorination or protection/deprotection strategies to avoid side reactions .

- Thermal Stability : Methyl groups improve thermal stability compared to methoxy analogs, as seen in 3-Fluoro-4-methylaniline vs. 3-Fluoro-4-methoxyaniline .

- Toxicity : 3-(Trifluoromethyl)aniline has documented safety risks (e.g., acute toxicity), necessitating careful handling , whereas methylated analogs may pose fewer hazards.

Q & A

Basic: What are the recommended synthetic routes for 2,4,5-Trifluoro-3-methylaniline, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution or catalytic reduction of nitro precursors. For example, nitration of 3-methyl-2,4,5-trifluorobenzene followed by hydrogenation using palladium on carbon (Pd/C) under H₂ can yield the target amine . Purity optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) is recommended to verify purity >98% .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Resolves fluorine environments; expect distinct signals for para/meta fluorines (δ = -140 to -160 ppm) .

- ¹H NMR : Methyl protons appear as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns dependent on fluorine coupling .

- MS (EI) : Look for molecular ion [M]⁺ at m/z 183 and fragments like [M–NH₂]⁺ (m/z 166) .

- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and confirms regiochemistry .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and goggles (amine groups can cause skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (if unavailable for the exact compound) can be approximated using structurally similar anilines .

- Spill Management : Neutralize with dilute HCl, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites influenced by fluorine substituents .

- HOMO-LUMO gaps : Predict reactivity in photochemical applications (e.g., ΔE ≈ 4-5 eV for trifluorinated aromatics) .

- Solvent effects : Use polarizable continuum models (PCM) to simulate acetonitrile/water environments .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Contradictions often arise from:

- Substituent effects : Steric hindrance from the methyl group may reduce reaction rates; optimize catalyst loading (e.g., 10% Pd/C vs. 5%) .

- Byproduct formation : Monitor intermediates via TLC and GC-MS to identify side reactions (e.g., over-reduction or dehalogenation) .

- Reproducibility : Standardize solvents (anhydrous vs. technical grade) and reaction scales (micro vs. bulk) .

Advanced: What mechanistic insights guide the derivatization of this compound for bioactivity studies?

Methodological Answer:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base; monitor via ¹H NMR for NH₂ proton disappearance .

- Suzuki coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids to introduce biaryl motifs; fluorine substituents may direct cross-coupling regioselectivity .

- Kinetic studies : Employ stopped-flow UV-Vis to track reaction rates under varying pH (4–9) .

Advanced: How does the substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

The trifluoromethyl and methyl groups create a steric and electronic environment that directs EAS:

- Meta directors : Fluorine atoms deactivate the ring and direct incoming electrophiles to the least hindered position (C-6 if C-3 is methyl-substituted) .

- Activation energy : DFT calculations show higher activation barriers for ortho substitution due to steric clash between methyl and electrophile .

- Experimental validation : Bromination (Br₂/FeBr₃) yields predominantly mono-substituted products at C-6; characterize regiochemistry via NOESY .

Advanced: What strategies identify degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products; monitor [M+H]⁺ ions and fragment patterns .

- Radical trapping : Add TEMPO to quench hydroxyl radicals during H₂O₂ exposure; compare chromatograms to identify radical-mediated pathways .

- Isotope labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in hydroxylated byproducts .

Advanced: How to assess regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT-guided design : Calculate transition-state energies for possible coupling sites (C-2 vs. C-5) using M06-2X/def2-TZVP .

- Competition experiments : React with equimolar aryl boronic acids and analyze product ratios via ¹⁹F NMR .

- X-ray crystallography : Resolve crystal structures of Pd intermediates to identify steric/electronic preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.